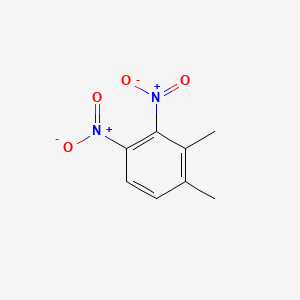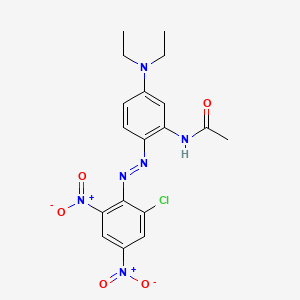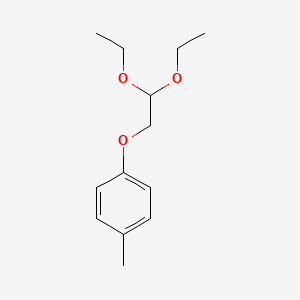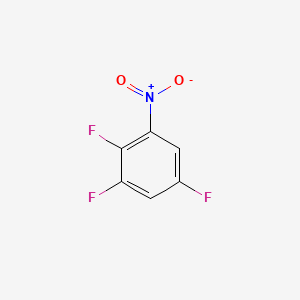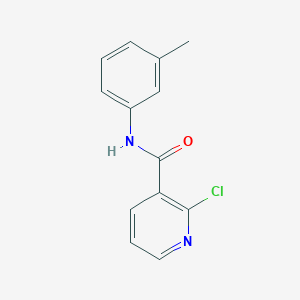
2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N-(3-methylphenyl)pyridine-3-carboxamide (2-Cl-3-MPPC) is a compound that has been studied for its potential applications in a variety of scientific research fields. It is a small molecule that is composed of the elements carbon, nitrogen, hydrogen, and chlorine. It has been studied for its ability to act as a ligand in coordination chemistry, as a reactant in organic synthesis, and for its potential to be used in drug discovery.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Improvement in Synthesis : The synthesis of 2-chloro-N-(2-chloro-4-methylpyridin-3-yl)pyridine-3-carboxamide, a related compound, has been improved by optimizing reaction conditions, yielding a high purity product. This research demonstrates the chemical flexibility and potential modifications of the core structure for further applications (Yang-Heon Song, 2007).
Complexation with Metals : Research into new pyridine carboxamide ligands and their complexation with copper(II) revealed the synthesis of several compounds from condensation reactions. These compounds exhibit various molecular structures and potential for creating metal complexes with specific applications in catalysis or material science (S. Jain et al., 2004).
Biological Activities
Antimicrobial Activity : A study on the synthesis and antimicrobial activity of novel compounds related to 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide showed that these compounds have significant activity against bacterial and fungal strains. This suggests the potential utility of such compounds in developing new antimicrobial agents (I. O. Zhuravel et al., 2005).
Antiproliferative Properties : The antiproliferative activity of 3-amino-2-arylcarboxamide-thieno[2,3-b]pyridines, a class related to 2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide, was investigated, revealing that certain modifications lead to compounds with enhanced activity against cancer cell lines. This highlights the potential of such derivatives in cancer therapy research (M. van Rensburg et al., 2017).
Eigenschaften
IUPAC Name |
2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c1-9-4-2-5-10(8-9)16-13(17)11-6-3-7-15-12(11)14/h2-8H,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKWTWONFDCHAW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(N=CC=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-methylphenyl)pyridine-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

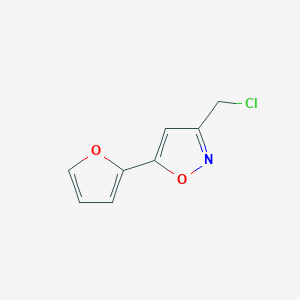
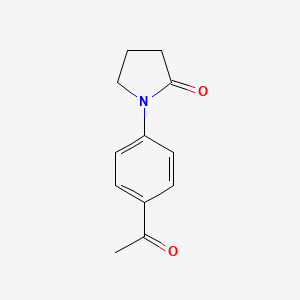
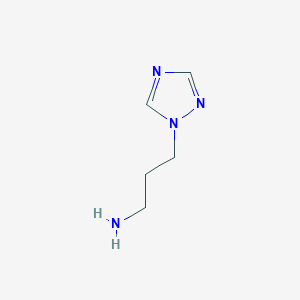
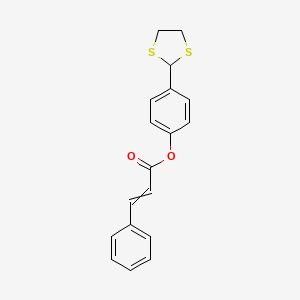
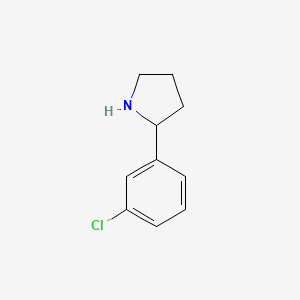
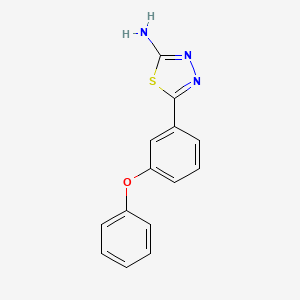
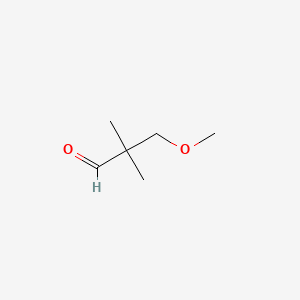
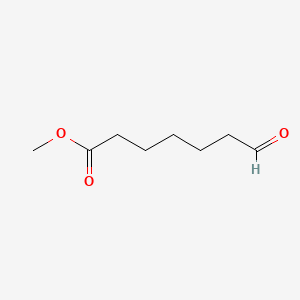
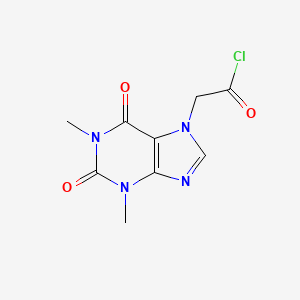
![[4-(Trifluoromethyl)phenyl]acetamide](/img/structure/B1352057.png)
